N-NITROSO-N-PROPYL UREA chemical properties and stability
N-NITROSO-N-PROPYL UREA chemical properties and stability
An In-depth Technical Guide to N-Nitroso-N-propyl urea: Chemical Properties, Stability, and Experimental Considerations
Introduction
N-Nitroso-N-propyl urea (NPU), a member of the N-nitroso urea class of compounds, is a potent alkylating agent with significant applications in biomedical research, primarily as a laboratory carcinogen to induce tumors in animal models for cancer studies. Its high reactivity, while essential for its biological activity, presents considerable challenges related to its chemical stability, handling, and analysis. Understanding the fundamental chemical properties and decomposition pathways of NPU is not merely an academic exercise; it is a critical prerequisite for ensuring experimental reproducibility, laboratory safety, and the accurate interpretation of toxicological and pharmacological data.
This guide provides an in-depth exploration of the physicochemical properties, stability profile, and critical experimental protocols for N-Nitroso-N-propyl urea. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals who work with this challenging but valuable molecule.
Part 1: Core Physicochemical and Structural Properties
The identity and behavior of N-Nitroso-N-propyl urea are defined by its molecular structure. The presence of the N-nitroso group attached to a urea backbone confers a unique and inherently unstable electronic configuration, making it susceptible to degradation.
Caption: Chemical Structure of N-Nitroso-N-propyl urea.
Structural and Identity Data
A precise understanding of the compound's fundamental identifiers is the first step in any rigorous scientific investigation.
| Property | Value | Source |
| CAS Number | 816-57-9 | [1][2] |
| Molecular Formula | C₄H₉N₃O₂ | [1][2] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| IUPAC Name | N-nitroso-N-propylurea | |
| Appearance | Pale yellow crystalline solid | [3][4] |
Quantitative Physicochemical Properties
The following table summarizes the key physicochemical data for NPU. These values are essential for designing experimental conditions, from solvent selection to thermal analysis.
| Property | Value | Unit | Source |
| Density | 1.27 | g/cm³ | [1] |
| Boiling Point | 200.3 | °C (at 760 mmHg) | [1] |
| Flash Point | 74.9 | °C | [1] |
| LogP (Octanol/Water) | 1.1588 | [1] | |
| Refractive Index | 1.524 | [1] | |
| Water Solubility | Soluble (Est.) | mg/mL | [3] |
Note: Solubility is estimated based on the reported solubility of the closely related N-Nitroso-N-ethylurea (10-50 mg/mL)[3].
Part 2: Stability and Decomposition Profile
The N-nitroso urea functional group is notoriously unstable. Its decomposition is not random but follows predictable pathways influenced by specific environmental factors. A thorough understanding of these factors is paramount for preventing unintended degradation and ensuring the integrity of stock solutions and experimental samples.
Key Factors Influencing Stability
-
pH-Dependent Hydrolysis : This is the most critical factor governing the stability of NPU in aqueous solutions. The compound is markedly more stable under mildly acidic conditions (pH 4-5). As the pH increases and becomes neutral or alkaline, the rate of decomposition accelerates dramatically.[3] This is because the urea nitrogen is deprotonated, initiating a cascade that leads to the formation of highly reactive intermediates. Commercial preparations are often stabilized with a small amount of acetic acid to maintain an acidic pH.[2][5]
-
Thermosensitivity : NPU is thermally labile. While its boiling point is high, decomposition occurs at much lower temperatures. The related N-nitrosomethylurea is known to be unstable above 20 °C.[6] Heating NPU to decomposition results in the release of toxic nitrogen oxide (NOx) fumes.[3] All handling and storage should be performed under cool conditions.
-
Photosensitivity and Moisture : Like many nitroso compounds, NPU is sensitive to light and moisture.[3][7] Exposure to UV light can catalyze decomposition. It is hygroscopic and should be handled in a dry environment to prevent hydrolysis.
Mechanistic Decomposition Pathway
Under alkaline conditions, NPU decomposes to generate a propyl-diazonium ion, which in turn releases nitrogen gas to form a highly reactive propyl carbocation. This carbocation is the ultimate alkylating agent responsible for its biological activity, readily reacting with nucleophilic sites on DNA and other macromolecules.
Caption: Proposed decomposition pathway of NPU in an alkaline environment.
Chemical Incompatibilities
To prevent violent reactions and decomposition, NPU should be stored and handled separately from the following:
-
Strong Bases (e.g., NaOH, KOH) : Rapidly catalyzes decomposition, which can be explosive.[3][7]
-
Strong Acids : While stable in dilute acid, strong acids can also promote decomposition.[8]
-
Nucleophilic Reagents : Reacts readily with nucleophiles.[3][8]
-
Oxidizing and Reducing Agents : Can undergo redox reactions.
-
Halogens : May react explosively.[9]
Part 3: Experimental Protocols and Safe Handling
WARNING: N-Nitroso-N-propyl urea is a potent carcinogen, mutagen, and acutely toxic chemical.[7][10] All handling must be performed with extreme caution by trained personnel using appropriate engineering controls and personal protective equipment.
Toxicological Data Summary
| Metric | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 480 | mg/kg |
Protocol 1: General Handling, Storage, and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure and preserve compound integrity.
-
Engineering Controls : All work with solid NPU or its concentrated solutions must be conducted in a certified chemical fume hood or a Class II, Type B biological safety cabinet.[7] The work area should be designated specifically for high-hazard compounds.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical splash goggles, and double-gloving with nitrile gloves.[7]
-
Weighing : Weigh solid NPU in a containment device (e.g., a disposable weighing boat within the fume hood) to prevent contamination of balances. Use anti-static tools if possible.
-
Storage : Store solid NPU in a tightly sealed container, protected from light (e.g., in an amber vial), at 2-8 °C. The storage location should be a designated, locked refrigerator or freezer clearly labeled for carcinogens.
-
Solution Preparation :
-
Solvent Choice : For stability, prepare stock solutions in a buffer of pH 4-5 or in a solvent containing a trace amount of acetic acid.
-
Procedure : a. Calculate the required mass of NPU and volume of solvent. b. Add the solvent to a sterile, amber glass vial equipped with a magnetic stir bar. c. Within the fume hood, carefully add the weighed NPU solid to the solvent. d. Seal the vial and stir at room temperature or on ice until fully dissolved. e. Store the stock solution at -20 °C or below, protected from light. Use fresh solutions whenever possible, as aqueous stability is limited even when cold.[11]
-
Protocol 2: Spill Decontamination
Immediate and correct response to a spill is critical for safety.
-
Evacuate : Alert others and evacuate the immediate area. Ensure proper PPE is worn before re-entering.
-
Containment : For a solid spill, do NOT dry sweep.[7]
-
Deactivation : a. Carefully cover the spilled solid or liquid with an absorbent paper. b. Gently dampen the material with a freshly prepared 5% acetic acid solution.[3][7] This maintains an acidic pH to minimize the formation of explosive diazoalkane gas. c. Allow a contact time of at least 10 minutes.
-
Cleanup : a. Using forceps, carefully transfer the dampened absorbent material into a suitable container for hazardous waste. b. Wipe the spill area again with absorbent paper dampened with 5% acetic acid.
-
Final Wash : Wash the contaminated surface thoroughly with a soap and water solution.[3]
-
Disposal : Seal all contaminated materials (gloves, paper, etc.) in a vapor-tight plastic bag for disposal as hazardous chemical waste according to institutional guidelines.
Protocol 3: Model Workflow for Synthesis
The synthesis of NPU is hazardous and should only be performed by experienced chemists. This protocol is based on the well-established method for synthesizing N-nitrosomethylurea and is provided for informational purposes.[12] It involves the nitrosation of N-propylurea.
Caption: Experimental workflow for the model synthesis of NPU.
Protocol 4: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing NPU due to its thermal instability, which makes Gas Chromatography (GC) unsuitable.[11]
-
Instrumentation : An HPLC system equipped with a UV-Vis detector is required.
-
Chromatographic Conditions (based on a method for ENU[11]) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic mixture of methanol and water (e.g., 60:40 v/v). The aqueous portion should be slightly acidified (e.g., with 0.1% formic acid) to ensure stability during the run.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient or slightly chilled (e.g., 20 °C).
-
Detector Wavelength : Monitor at the absorbance maximum of the N-nitroso chromophore, typically around 230-240 nm.[13]
-
Injection Volume : 10-20 µL.
-
-
Sample Preparation : a. Dilute stock solutions of NPU in the mobile phase to create calibration standards within the expected linear range of the detector. b. Prepare unknown samples by diluting them in the mobile phase to fall within the calibration curve. c. All samples and standards should be kept cold (e.g., in an autosampler set to 4 °C) until injection.
-
Analysis : a. Inject a blank (mobile phase) to establish a baseline. b. Inject calibration standards in order of increasing concentration to generate a standard curve (Peak Area vs. Concentration). c. Inject unknown samples. d. Quantify the NPU concentration in the unknown samples by interpolating their peak areas from the linear regression of the standard curve.
Conclusion
N-Nitroso-N-propyl urea is a compound defined by its high reactivity. This property makes it an invaluable tool for inducing disease models in research but also demands a rigorous and informed approach to its handling, storage, and analysis. Its stability is critically dependent on maintaining cool, dark, dry, and mildly acidic conditions. Any deviation can lead to rapid degradation, compromising experimental results and posing significant safety risks. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can ensure the safe and effective use of this potent chemical agent, leading to more reliable and reproducible scientific outcomes.
References
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Chemsrc. (n.d.). Urea, N-nitroso-N-propyl- | CAS#:816-57-9. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). Urea. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (n.d.). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Urea, N-ethyl-N-nitroso- (CAS 759-73-9). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]
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Billedeau, S. M., et al. (1984). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. PubMed. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acid. Retrieved from [Link]
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Veeprho. (n.d.). N-Nitroso-N-ethyl Urea | CAS 759-73-9. Retrieved from [Link]
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Wikipedia. (n.d.). N-Nitroso-N-methylurea. Retrieved from [Link]
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Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). N-Nitroso-n-methylurea. Retrieved from [Link]
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